molecular formula C7H9BrN2O2 B3016121 2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL CAS No. 1249955-14-3

2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL

Cat. No. B3016121
CAS RN: 1249955-14-3
M. Wt: 233.065
InChI Key: MATRSDBIAZCKRO-UHFFFAOYSA-N
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Description

“2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL” is a chemical compound with the CAS Number: 1249955-14-3 . It has a molecular weight of 233.06 and its molecular formula is C7H9BrN2O2 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL” is 1S/C7H9BrN2O2/c8-5-3-6(9)7(10-4-5)12-2-1-11/h3-4,11H,1-2,9H2 . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure analysis, it’s recommended to use software tools that can interpret InChI codes.


Physical And Chemical Properties Analysis

“2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL” is a powder at room temperature . Detailed physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

Pyridylcarbene Formation

2-[(3-Amino-5-bromopyridin-2-yl)oxy]ethan-1-ol is involved in the formation of pyridylcarbene intermediates. In a study, bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine decomposes to form a pyridylcarbene intermediate by nitrogen expulsion, leading to various products, including 1-(6-bromopyridin-2-yl)ethanol (Abarca, Ballesteros, & Blanco, 2006).

Catalyzed Amination

The compound plays a role in selective amination catalyzed by palladium-Xantphos complex, predominantly yielding aminopyridine products, as demonstrated in the amination of polyhalopyridines (Ji, Li, & Bunnelle, 2003).

Synthesis of Amino Alcohols

It is used in the synthesis of amino alcohols, as seen in the synthesis of 2-aminocyclododecan-1-ol and 6(3)-aminodecahydro-1,4-ethanonaphthalen-5(2)-ols via oxidative hydroxybromination (Sadigov et al., 2020).

Carboxylation with CO2

A study shows its use in the electrocatalytic carboxylation with CO2 in ionic liquid, leading to the formation of 6-aminonicotinic acid, demonstrating a novel electrochemical procedure (Feng, Huang, Liu, & Wang, 2010).

Synthesis and Characterization

This compound is also key in the synthesis and characterization of Schiff base, Co(II), and Cu(II) metal complexes, and poly(phenoxy-imine)s containing pyridine units, demonstrating its versatility in coordination chemistry (Kaya, Daban, & Şenol, 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word 'Warning’ . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of 2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .

Mode of Action

It is known that the compound contains a brominated aromatic amine group, which is often used in reductive amination processes .

Pharmacokinetics

The compound’s bioavailability, half-life, metabolism, and excretion rates are subjects of ongoing research .

Result of Action

The molecular and cellular effects of 2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL’s action are currently unknown. As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .

Action Environment

The action of 2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL can be influenced by various environmental factors. For instance, the compound is slightly soluble in water , which could affect its distribution and efficacy in aqueous environments. Additionally, it is known to be stable under recommended storage conditions but is incompatible with oxidizing agents and heat , which could impact its stability and efficacy under certain conditions.

properties

IUPAC Name

2-(3-amino-5-bromopyridin-2-yl)oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c8-5-3-6(9)7(10-4-5)12-2-1-11/h3-4,11H,1-2,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATRSDBIAZCKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)OCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL

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